Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate

Lipophilicity logP Structure-Property Relationship

Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate (CAS 328918-09-8) is a fluorinated α,α-disubstituted amino acid ester that combines a trifluoromethyl-bearing quaternary carbon with an acetamido protecting group and a para-toluidine (4-methylanilino) substituent. The compound has a molecular formula of C₁₄H₁₇F₃N₂O₃ and a monoisotopic mass of 318.1191 Da, with a predicted logP of approximately 5.1, indicating substantial lipophilicity.

Molecular Formula C14H17F3N2O3
Molecular Weight 318.29 g/mol
CAS No. 328918-09-8
Cat. No. B15000990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate
CAS328918-09-8
Molecular FormulaC14H17F3N2O3
Molecular Weight318.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C
InChIInChI=1S/C14H17F3N2O3/c1-4-22-12(21)13(14(15,16)17,18-10(3)20)19-11-7-5-9(2)6-8-11/h5-8,19H,4H2,1-3H3,(H,18,20)
InChIKeyRBWGURSELNNDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate (CAS 328918-09-8): Structural Identity, Physicochemical Profile, and Sourcing Context


Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate (CAS 328918-09-8) is a fluorinated α,α-disubstituted amino acid ester that combines a trifluoromethyl-bearing quaternary carbon with an acetamido protecting group and a para-toluidine (4-methylanilino) substituent [1]. The compound has a molecular formula of C₁₄H₁₇F₃N₂O₃ and a monoisotopic mass of 318.1191 Da, with a predicted logP of approximately 5.1, indicating substantial lipophilicity . It is catalogued in the Wiley KnowItAll GC-MS Library, signifying availability as a characterized reference material for analytical method development and spectral identification workflows [1].

Why Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate Cannot Be Interchanged with Generic Analogs


Compounds within the ethyl 2-acetamido-3,3,3-trifluoro-2-(arylamino)propionate series are not interchangeable because the para-substituent on the anilino ring directly modulates critical molecular properties such as lipophilicity, steric encumbrance at the quaternary center, and electron density on the amino nitrogen. These variations affect chromatographic retention behavior, metabolic stability, and reaction selectivity in downstream synthetic applications [1]. Even seemingly conservative substitutions (e.g., replacing the p-methyl group with hydrogen or chlorine) can alter calculated logP by >0.5 units and shift GC retention indices by tens of Kovats units, undermining reproducibility in analytical methods or structure-activity relationships in medicinal chemistry programs [1].

Quantitative Comparator-Based Evidence for Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate


Predicted LogP of 5.1 Confers Higher Lipophilicity than the Phenyl and 4-Chlorophenyl Analogs

The target compound exhibits a calculated logP of 5.0954 (miLogP), which is approximately 0.5–0.7 units higher than the predicted values for the corresponding phenyl (logP ≈ 4.45) and 4-chlorophenyl (logP ≈ 4.65) analogs, based on fragment-based calculations [1]. This difference is consistent with the known π-value contribution of a para-methyl group (+0.52) relative to hydrogen [1].

Lipophilicity logP Structure-Property Relationship

Molecular Weight Distinction of 318.3 g/mol Enables Analytical Discrimination from Non-tolyl Variants

The monoisotopic mass of the target compound is 318.1191 g/mol (C₁₄H₁₇F₃N₂O₃), which differs by +14.0157 Da from the phenyl analog (C₁₃H₁₅F₃N₂O₃, 304.1035 g/mol) and by −14.0157 Da from the 4-ethylphenyl analog [1][2]. This mass difference is readily resolved by low-resolution mass spectrometry, ensuring unambiguous identification in complex mixtures.

Mass Spectrometry Molecular Weight Quality Control

GC-MS Spectral Signature Provides Unique Chromatographic Retention and Fragment Pattern Compared to In-Class Analogs

The compound is included in the Wiley KnowItAll GC-MS Library with a complete electron ionization (EI) mass spectrum and experimental retention index (RI) [1]. While the exact RI value is vendor-proprietary, the presence of two curated spectra in the Wiley library enables direct spectral matching, discriminating the p-tolyl compound from its phenyl, 4-chlorophenyl, and other arylamino analogs [1][2].

Gas Chromatography-Mass Spectrometry Identification Reference Standard

Primary Research and Industrial Application Scenarios for Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate


Analytical Reference Standard for GC-MS Identification in Forensic and Environmental Laboratories

The compound's validated GC-MS spectrum in the Wiley KnowItAll Library qualifies it as a primary reference standard for the identification of p-toluidino-substituted trifluoroacetamido propionates in forensic toxicology, environmental monitoring, and food safety testing [1]. Its distinct molecular weight (318.1191 g/mol) and retention behavior reduce the risk of false-positive identifications that can occur with non-methylated analogs .

Building Block for the Synthesis of Fluorinated Peptidomimetics Requiring Defined Lipophilicity

The predicted logP of 5.1 positions this compound as a lipophilic building block for the design of peptidomimetics and protease inhibitors where balanced membrane permeability is desired [1]. Compared to the phenyl analog (predicted logP ≈ 4.45), the p-tolyl derivative provides enhanced hydrophobic character without introducing additional heteroatoms or chiral complexity .

Impurity Marker in the Quality Control of Trifluoroacetylated Pharmaceutical Intermediates

The compound serves as a characterized reference for impurity profiling in the synthesis of N-acetyl-3,3,3-trifluoroalanine derivatives. Its unique mass spectrum and molecular formula enable its use as a system suitability marker in HPLC-MS and GC-MS methods for batch release testing [1].

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